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Vitamin K1 Hydroperoxide

Cat. No.: B13842099
M. Wt: 482.7 g/mol
InChI Key: YUTUNMUCBDSKNC-PGGNBPONSA-N
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Description

Contextualizing Oxidized Intermediates within the Vitamin K Cycle and Phylloquinone Metabolism

The vitamin K cycle is an enzyme-driven pathway that facilitates the continuous recycling of vitamin K, allowing a small amount of the vitamin to support the carboxylation of numerous protein-bound glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla). nih.govresearchgate.net This cycle is integral to the function of vitamin K-dependent proteins, which are involved in critical processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification. wikipedia.orgmdpi.com

The cycle involves the interconversion of three main forms of vitamin K: the reduced hydroquinone (B1673460) form (vitamin KH2), the oxidized quinone form, and the vitamin K 2,3-epoxide (KO) form. researchgate.netwikipathways.org The process begins with the reduction of dietary vitamin K1 (phylloquinone) to its active hydroquinone state (KH2). nih.govwikipathways.org

The enzyme γ-glutamyl carboxylase (GGCX) utilizes KH2 as a cofactor to drive the carboxylation of Glu residues on target proteins. mdpi.comrcsb.org During this reaction, KH2 is oxidized, leading to the concurrent formation of vitamin K 2,3-epoxide. wikipedia.orgmdpi.com It is now understood that this conversion from the hydroquinone to the epoxide does not occur directly but proceeds through a highly reactive intermediate: vitamin K1 hydroperoxide. annualreviews.orgcore.ac.uknih.gov This hydroperoxide is postulated as the key oxygenated intermediate that is directly involved in the carboxylation reaction before being converted to the stable vitamin K 2,3-epoxide. annualreviews.orgpnas.org The cycle is completed by the enzyme vitamin K epoxide reductase (VKOR), which reduces the epoxide back to the quinone form, and subsequently to the hydroquinone, making it available for another round of carboxylation. molbiolcell.orgpnas.org

Table 1: Key Enzymes and Intermediates in the Vitamin K Cycle

Component Type Function in the Vitamin K Cycle
Vitamin K1 (Phylloquinone) Quinone The dietary form of vitamin K, which is reduced to the active hydroquinone form. researchgate.netnih.gov
Vitamin K1 Hydroquinone (KH2) Reduced Cofactor The active form that donates electrons for the carboxylation reaction; it is oxidized in the process. nih.govmdpi.com
γ-Glutamyl Carboxylase (GGCX) Enzyme Catalyzes the conversion of Glu to Gla, using the oxidation of KH2. mdpi.comrcsb.org
This compound Oxidized Intermediate A highly reactive species formed from the oxidation of KH2; believed to be the direct agent for proton abstraction from glutamate. annualreviews.orgnih.govpnas.org
Vitamin K1 2,3-Epoxide (KO) Oxidized Byproduct The stable oxidized product formed after the carboxylation reaction. wikipedia.orgnih.gov

| Vitamin K Epoxide Reductase (VKOR) | Enzyme | Reduces vitamin K 2,3-epoxide back to the quinone and hydroquinone forms, completing the cycle. molbiolcell.orgpnas.org |

Fundamental Significance of Hydroperoxide Species in Vitamin K-Dependent Processes

The formation of this compound is the linchpin of the carboxylation reaction. annualreviews.orgpnas.org Its fundamental significance lies in its proposed role as the chemical species that directly facilitates the abstraction of a proton from the γ-carbon of a glutamate residue. annualreviews.orgpnas.org This proton removal creates a carbanion on the glutamate, which is then attacked by carbon dioxide to form γ-carboxyglutamate. annualreviews.orgpnas.org

Evidence for the involvement of a hydroperoxide intermediate comes from several key research findings. Studies have shown that both vitamin K-dependent carboxylation and the coupled formation of vitamin K 2,3-epoxide are inhibited by glutathione (B108866) peroxidase, an enzyme that specifically reduces hydroperoxides. nih.govpnas.orgnih.gov Conversely, catalase, which degrades hydrogen peroxide, has no effect on these reactions. nih.govpnas.org

Furthermore, experiments have demonstrated that in the absence of vitamin K, certain organic hydroperoxides, such as tert-butyl hydroperoxide, can act as weak analogs, promoting a low level of carboxylation. annualreviews.orgnih.gov At lower concentrations, tert-butyl hydroperoxide acts as a competitive inhibitor of vitamin K for both the carboxylase and epoxidase reactions. nih.govpnas.org These observations strongly support the hypothesis that a hydroperoxide of vitamin K is the common, essential intermediate for both the carboxylation and epoxidation reactions. annualreviews.orgnih.govpnas.org

Table 2: Experimental Evidence for the Hydroperoxide Intermediate

Experimental Approach Observation Implication
Inhibition by Glutathione Peroxidase The enzyme, which reduces organic hydroperoxides, inhibits both carboxylation and epoxidation. nih.govpnas.orgnih.gov Supports the presence of a necessary hydroperoxide intermediate in the reaction pathway.
No Inhibition by Catalase The enzyme, which breaks down hydrogen peroxide, has no effect on the reactions. nih.govpnas.org Indicates the intermediate is an organic hydroperoxide, not hydrogen peroxide.
Substitution with tert-butyl hydroperoxide This compound can weakly substitute for vitamin K, promoting some carboxylation. annualreviews.orgnih.gov Suggests the hydroperoxide functional group is key to the mechanism.

| Competitive Inhibition | At low concentrations, tert-butyl hydroperoxide competitively inhibits both carboxylation and epoxidation in the presence of vitamin K. nih.govpnas.org | Reinforces the idea that the hydroperoxide interacts with the same active site on the enzyme as the natural vitamin K intermediate. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O4 B13842099 Vitamin K1 Hydroperoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1

InChI Key

YUTUNMUCBDSKNC-PGGNBPONSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO

Origin of Product

United States

Biochemical Pathways Governing Vitamin K1 Hydroperoxide Formation

Enzymatic Generation Mechanisms within Cellular Systems

Proposed Role as an Intermediate in γ-Glutamyl Carboxylase (GGCX) Catalysis

The primary enzymatic route for vitamin K1 hydroperoxide formation is intricately linked to the function of γ-glutamyl carboxylase (GGCX), an enzyme residing in the endoplasmic reticulum. biorxiv.orguniprot.org This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). biorxiv.orgnih.gov This carboxylation is essential for the biological activity of these proteins, which are involved in critical processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification. nih.goviarc.frmdpi.com

The catalytic cycle of GGCX requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor. mdpi.comnih.govwikipathways.org During the carboxylation reaction, KH2 is oxidized by GGCX to vitamin K 2,3-epoxide (KO). wikipathways.orgwikipathways.orgnih.gov It is proposed that this oxidation proceeds through a highly reactive this compound intermediate. pnas.org This oxygenated intermediate is thought to be the species that facilitates the abstraction of a proton from the γ-carbon of the glutamate residue, a necessary step for the subsequent addition of CO2. mdpi.com The formation of the epoxide is thus a coupled reaction to the carboxylation. pnas.org

Studies have shown that glutathione (B108866) peroxidase, an enzyme that reduces hydroperoxides, can inhibit both the carboxylation and epoxidation reactions catalyzed by GGCX, lending support to the existence of a hydroperoxide intermediate. pnas.org Furthermore, the presence of a propeptide on the vitamin K-dependent protein substrate is known to stimulate both the carboxylase and epoxidase activities of GGCX. nih.gov

Table 1: Key Components in GGCX-Mediated this compound Formation

ComponentRole in the Pathway
γ-Glutamyl Carboxylase (GGCX) Enzyme that catalyzes the carboxylation of glutamate residues. uniprot.orgnih.gov
Vitamin K1 Hydroquinone (KH2) The reduced, active cofactor form of vitamin K1 required by GGCX. mdpi.comnih.gov
This compound A proposed reactive intermediate formed during the oxidation of KH2. pnas.org
Vitamin K1 2,3-Epoxide (KO) The oxidized form of vitamin K1 produced as a byproduct of the carboxylation reaction. wikipathways.orgnih.gov
Vitamin K-Dependent Proteins (VKDPs) Substrates for GGCX that undergo carboxylation. iarc.fr
Oxygen (O2) and Carbon Dioxide (CO2) Cosubstrates required for the GGCX reaction. uniprot.org

Peroxidase-Mediated Oxidation of Vitamin K Derivatives

Peroxidases, a broad class of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide or other peroxides, can also contribute to the formation of this compound. These enzymes can oxidize the reduced form of vitamin K (hydroquinone) to produce radical species and other oxidized forms. iaea.org For instance, the oxidation of vitamin K hydroquinone by peroxyl radicals can lead to the formation of a semiquinone radical. mdpi.comiaea.org This radical can then react with oxygen to generate a reactive intermediate, which could be a hydroperoxide, leading to the formation of vitamin K epoxide. mdpi.com This peroxidase-mediated pathway highlights a mechanism by which vitamin K can interact with cellular redox systems beyond the GGCX cycle.

Non-Enzymatic and Chemical Synthetic Routes

Photo-oxidative Degradation of Phylloquinone

Phylloquinone (vitamin K1) is known to be unstable in the presence of light. researchgate.net Exposure to light, particularly UV radiation, can lead to its degradation through a process called photo-oxidation. usda.gov This process involves the absorption of light energy by the phylloquinone molecule, leading to the formation of excited states. In the presence of oxygen, these excited states can react to form various degradation products. wikipedia.org In polar solvents, the photoreaction can initiate an intramolecular proton transfer, yielding quinone methide diradicals. researchgate.net While the primary end product of this degradation is often vitamin K1 chromenol, the process involves reactive intermediates that could include hydroperoxides, especially when molecular oxygen traps initial radical species. researchgate.net This light-induced degradation underscores the necessity of protecting vitamin K1 from light exposure during storage and handling. researchgate.net

Peroxide-Mediated Oxidation of Dihydrovitamin K1 and Related Naphthoquinones

Dihydrovitamin K1 (vitamin K1 hydroquinone) and other related naphthoquinones can be oxidized by various peroxide compounds, such as hydrogen peroxide (H2O2), to form this compound. mdpi.comgoogle.com This type of oxidation is a common chemical reaction used in synthetic organic chemistry. google.com In a biological context, the presence of endogenous peroxides, which can be generated during normal cellular metabolism or under conditions of oxidative stress, could potentially lead to the non-enzymatic formation of this compound. mdpi.comrsc.org For example, studies have shown that H2O2 can induce oxidative stress and that vitamin K can protect cells from these effects. mdpi.com The reaction between the reduced form of vitamin K and peroxides is a plausible non-enzymatic route for hydroperoxide formation within the cell.

Free Radical-Initiated Oxidation of Vitamin K Forms

Vitamin K1 and its hydroquinone form are susceptible to oxidation initiated by free radicals. iaea.org Reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, are continuously generated in biological systems. who.int These radicals can attack the vitamin K molecule, leading to a chain of reactions. For instance, the reduced form of vitamin K, hydroquinone, is an effective scavenger of peroxyl radicals. iaea.orgmdpi.com This reaction results in the formation of a vitamin K semiquinone radical. mdpi.com This semiquinone radical is a partially reduced free radical that can then react with molecular oxygen to generate a superoxide radical, contributing to the cycle of oxidative stress. mdpi.com This interaction highlights the role of vitamin K in cellular redox modulation, where it can act as both an antioxidant by scavenging radicals and a potential pro-oxidant through the generation of other radical species. nih.gov The formation of a hydroperoxide intermediate is a likely step in these complex radical-mediated oxidation pathways.

Metabolic Transformations and Interconversion of Vitamin K1 Hydroperoxide

Enzymatic Reduction and Detoxification Pathways

The cellular environment possesses sophisticated enzymatic systems to manage and detoxify reactive oxygen species and their derivatives, including vitamin K1 hydroperoxide. These pathways are essential for maintaining cellular homeostasis and preventing oxidative damage.

Reduction by Glutathione (B108866) Peroxidase and Related Enzymes

Glutathione peroxidase (GPx) is a key enzyme family that protects organisms from oxidative damage by reducing hydroperoxides. nih.govwikipedia.org Research has demonstrated that glutathione peroxidase can inhibit both the vitamin K-dependent carboxylation and the formation of vitamin K 2,3-epoxide in solubilized microsomal preparations. nih.govnih.govpnas.org This inhibitory action is attributed to the enzyme's ability to reduce organic hydroperoxides, suggesting that it directly acts on a hydroperoxide intermediate of vitamin K. nih.govnih.govpnas.org The biochemical function of glutathione peroxidase involves the reduction of lipid hydroperoxides to their corresponding alcohols and the reduction of free hydrogen peroxide to water. wikipedia.org This process utilizes glutathione (GSH) as a reducing agent. mdpi.com

In addition to GPx, other related enzymes like peroxiredoxins (Prxs) are also crucial in reducing hydroperoxides. acs.orgnih.gov Peroxiredoxins are a ubiquitous family of peroxidases that play a vital role in protecting cells from oxidative stress by reducing hydrogen peroxide, organic hydroperoxides, and peroxynitrite. acs.orgnih.gov The catalytic cycle of peroxiredoxins involves the oxidation of a reactive cysteine residue to a sulfenic acid by the hydroperoxide substrate. nih.govfrontiersin.org This highlights a broad cellular capacity to manage hydroperoxide intermediates, including this compound.

Enzyme FamilyFunctionSubstratesImplication for this compound
Glutathione Peroxidase (GPx) Protects against oxidative damage. nih.govwikipedia.orgHydrogen peroxide, organic hydroperoxides. nih.govnih.govInhibits vitamin K-dependent carboxylation and epoxidation by reducing the hydroperoxide intermediate. nih.govnih.govpnas.org
Peroxiredoxins (Prxs) Reduce hydroperoxides to protect against oxidative stress. acs.orgnih.govHydrogen peroxide, organic hydroperoxides, peroxynitrite. acs.orgnih.govLikely contributes to the detoxification of this compound. nih.govfrontiersin.org

Role of Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1) in Redox Cycling

Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1) is an enzyme with a significant role in the redox cycling of vitamin K and cellular protection against oxidative stress. genecards.org VKORC1L1 can reduce the inactive vitamin K 2,3-epoxide to the active vitamin K quinone form in vitro. wikipathways.org Furthermore, it has been shown to mediate a vitamin K-dependent intracellular antioxidant function. genecards.orgdntb.gov.ua

Recent studies have identified VKORC1L1 as a protein that can suppress ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govherzmedizin.de Mechanistically, VKORC1L1 reduces vitamin K to its hydroquinone (B1673460) form (VKH2), which acts as a potent radical-trapping antioxidant, thereby inhibiting lipid peroxidation and ferroptosis. nih.govmdpi.com The expression of VKORC1L1 itself can be upregulated by oxidative stress, suggesting a responsive protective mechanism. genecards.org This positions VKORC1L1 as a key player in a non-canonical vitamin K cycle that functions as a powerful ferroptosis suppressor system. mdpi.comwikipathways.org

Conversion to Vitamin K1 Epoxide

During the vitamin K-dependent carboxylation reaction, vitamin K1 hydroquinone is oxidized to vitamin K 2,3-epoxide. wikipathways.orgwikipathways.orgwikipathways.orgnih.gov This conversion is tightly coupled with the carboxylation of glutamate (B1630785) residues to form γ-carboxyglutamate (Gla) and is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). wikipathways.orgwikipathways.orgwikipathways.org It is hypothesized that this compound is a direct precursor to vitamin K1 epoxide in this reaction. nih.govnih.govpnas.org The formation of the epoxide is a fundamental step in the vitamin K cycle, and its subsequent reduction back to vitamin K quinone is essential for sustaining the carboxylation process. nih.govwikipedia.orgmerckmanuals.com

Enzymology and Molecular Mechanistic Studies

Identification of Cofactor and Substrate Requirements for Associated Reactions

The enzymatic reactions involving Vitamin K1 hydroperoxide and its precursors are dependent on specific cofactors and substrates to proceed efficiently.

γ-Glutamyl Carboxylase (GGCX) : This enzyme requires several co-substrates to function. nih.gov The primary substrates are the reduced form of vitamin K (vitamin K hydroquinone (B1673460), KH2), molecular oxygen (O2), and carbon dioxide (CO2). haematologica.orgnih.gov The protein substrate must contain specific glutamate (B1630785) residues within a domain that is targeted for carboxylation, often guided by a propeptide recognition site. biorxiv.orgpnas.org

Vitamin K Epoxide Reductase (VKOR) : The reduction of vitamin K epoxide back to vitamin K quinone is catalyzed by VKOR. This reaction is dependent on a reducing agent. In laboratory settings, dithiothreitol (B142953) (DTT) is commonly used as a reductant. mdpi.com In vivo, the physiological reductant is thought to be a thiol-containing protein, and thioredoxin has been shown to function as a reductant for both epoxide and quinone reductase activities. nih.gov

Quinone Reductases : The reduction of vitamin K quinone to KH2 can be carried out by VKOR or by other NAD(P)H-dependent quinone reductases. ashpublications.orgwikipathways.org These alternative enzymes use NADH or NADPH as cofactors and are generally resistant to inhibition by warfarin (B611796). portlandpress.comashpublications.org

Table 2: Cofactor and Substrate Requirements for Vitamin K Cycle Enzymes This table is interactive. Users can sort columns by clicking on the headers.

Enzyme Substrates Cofactors/Reductants Products Source
γ-Glutamyl Carboxylase (GGCX) Vitamin K Hydroquinone (KH2), O2, CO2, Glutamate-containing protein - Vitamin K Epoxide, γ-Carboxyglutamate-containing protein, H2O haematologica.orguniprot.org
Vitamin K Epoxide Reductase (VKOR) Vitamin K Epoxide Thiols (e.g., DTT, Thioredoxin) Vitamin K Quinone mdpi.comnih.gov
Quinone Reductases (e.g., NQO1, VKOR) Vitamin K Quinone NAD(P)H, Thiols Vitamin K Hydroquinone (KH2) ashpublications.orgwikipathways.org
Glutathione (B108866) Peroxidase (GPx) This compound Glutathione (GSH) Vitamin K1 alcohol, Glutathione Disulfide (GSSG) nih.govpnas.orgwikipedia.org

Modulation of Enzymatic Activities by Analogues and Inhibitors in Model Systems

The activities of the enzymes in the vitamin K cycle can be modulated by various compounds, including analogues of vitamin K and specific inhibitors. These modulators have been crucial tools in studying the reaction mechanisms.

tert-Butyl Hydroperoxide : In the absence of vitamin K, tert-butyl hydroperoxide can act as a weak analogue, stimulating the carboxylation reaction, albeit much less effectively than vitamin K. pnas.org At lower concentrations, it acts as a competitive inhibitor of vitamin K for both GGCX and epoxidase activities, providing further evidence for a hydroperoxide intermediate in the main reaction. nih.govnih.gov

Warfarin and other Coumarins : These compounds are potent inhibitors of Vitamin K epoxide reductase (VKOR). wikipedia.orgsmpdb.ca By blocking VKOR, warfarin prevents the recycling of vitamin K epoxide, leading to its accumulation and a depletion of the reduced KH2 form required by GGCX. nih.gov This effectively halts the carboxylation of vitamin K-dependent proteins. wikipedia.org Some quinone reductases are warfarin-resistant, providing an alternative, albeit less efficient, pathway for KH2 generation. ashpublications.orgwikipathways.org VKORC1L1 is notably less sensitive to warfarin than VKORC1. mdpi.com

Vitamin K Analogues : Different forms of vitamin K (K1, K2, K3) and their analogues show varying effectiveness as cofactors. Menaquinones (K2) with shorter side chains can be more active than phylloquinone (K1) in vitro. nih.gov The chloro-analogue of menaquinone-2 has been shown to inhibit both epoxide and quinone reductase activities. nih.gov

GGCX Inhibitors : Besides indirect inhibition via VKOR blockade (e.g., by warfarin, phenprocoumon, diphacinone), other compounds can interfere with GGCX function. scbt.com Mechanistically, this can occur by competing at the active site or interfering with cofactor binding. scbt.com

Research on Vitamin K1 Hydroperoxide in Cellular Redox Regulation

Investigation of its Contribution to Oxidative Stress Modulation at the Molecular Level

Vitamin K1 hydroquinone (B1673460) is a powerful antioxidant that directly modulates oxidative stress by neutralizing harmful reactive oxygen species (ROS). nih.gov Its contribution at the molecular level is primarily centered on its ability to inhibit lipid peroxidation, a key process in cellular injury driven by oxidative stress. mdpi.com The reduced form of vitamin K1 acts as a potent radical-trapping antioxidant, effectively breaking the chain reactions of lipid peroxidation within cellular membranes. mdpi.commdpi.com This protective mechanism is crucial in preventing damage to the structural integrity of cell membranes. mdpi.com

Studies have demonstrated that various forms of vitamin K, including K1, can protect cells like osteoblasts from the toxic effects of hydrogen peroxide (H₂O₂), a common ROS. mdpi.com This protection involves reducing the levels of pro-apoptotic proteins like Bax, which are often upregulated during oxidative stress. mdpi.com The vitamin K redox cycle, which involves the conversion of the quinone form to the hydroquinone form, is central to this antioxidant activity. nih.govmdpi.com This cycle allows for the continuous regeneration of the active hydroquinone form, enabling it to participate in redox signaling. mdpi.com

Furthermore, research suggests that vitamin K can influence the expression and activity of antioxidant enzymes, further contributing to the modulation of the cellular redox state. mdpi.com While high concentrations of vitamin K might paradoxically increase ROS levels, physiological amounts have a protective effect by activating antioxidant defense systems. researchgate.net

Mechanisms of Interplay with Endogenous Lipid Peroxidation Processes

The primary mechanism by which Vitamin K1 hydroquinone counteracts lipid peroxidation is through its function as a potent, lipophilic radical-trapping antioxidant. mdpi.com Lipid peroxidation is a chain reaction initiated by free radicals abstracting hydrogen atoms from polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the formation of lipid hydroperoxides (LOOH). frontiersin.orgwikipedia.org These hydroperoxides are hallmarks of a form of programmed cell death called ferroptosis. mdpi.com

Vitamin K1 hydroquinone intervenes in this process by donating a hydrogen atom to lipid peroxyl radicals (LOO•), thereby terminating the propagation phase of lipid peroxidation and preventing the formation of damaging LOOH. mdpi.com This mechanism is particularly effective within the lipid bilayer of membranes where both Vitamin K1 and PUFAs reside.

Recent discoveries have identified Ferroptosis Suppressor Protein 1 (FSP1) as a key enzyme that reduces the quinone form of vitamin K to its active hydroquinone form (KH2). mdpi.comwikipathways.org This FSP1-mediated reduction is crucial for maintaining a pool of KH2 that can effectively suppress ferroptosis by halting lipid peroxidation. mdpi.comwikipathways.org This pathway operates independently of the well-known Glutathione (B108866) Peroxidase 4 (GPX4) system, another major regulator of lipid peroxidation, highlighting a non-canonical vitamin K cycle that acts as a robust defense against ferroptosis. mdpi.comwikipathways.org

The interplay between Vitamin K1 and lipid peroxidation is summarized in the table below:

Key PlayerRole in Lipid PeroxidationInteracting ComponentsCellular Location
Vitamin K1 Hydroquinone (KH2) Acts as a direct, radical-trapping antioxidant, inhibiting the propagation of lipid peroxidation. mdpi.comLipid peroxyl radicalsCellular membranes
Ferroptosis Suppressor Protein 1 (FSP1) Reduces Vitamin K1 (quinone) to its active hydroquinone form, enabling its antioxidant function. mdpi.comwikipathways.orgNAD(P)H, Vitamin K1 (quinone)Plasma membrane
Lipid Hydroperoxides (LOOH) Damaging products of lipid peroxidation, accumulation of which can lead to ferroptosis. mdpi.comIronCellular membranes
Glutathione Peroxidase 4 (GPX4) A key enzyme that detoxifies lipid hydroperoxides to non-toxic lipid alcohols. mdpi.comGlutathioneCytosol, Mitochondria

Exploration of Potential Roles in Cellular Signaling Pathways

The influence of Vitamin K1 hydroquinone extends to the modulation of cellular signaling pathways, primarily those linked to oxidative stress and inflammation. By preventing the accumulation of lipid hydroperoxides, Vitamin K1 hydroquinone directly inhibits the ferroptosis signaling cascade, a recently identified pathway of regulated cell death. researchgate.netfrontiersin.org This anti-ferroptotic role suggests therapeutic potential for diseases associated with this mode of cell death, such as acute kidney injury. researchgate.net

Research indicates that Vitamin K can also modulate inflammatory signaling. For instance, it has been shown to suppress the production of pro-inflammatory cytokines. wikipedia.org Pathological increases in ROS are known to induce pro-inflammatory pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling. By mitigating oxidative stress, Vitamin K1 may indirectly dampen the activation of such inflammatory pathways.

The table below details the effects of Vitamin K1 on cellular signaling pathways in response to oxidative stress in human osteoblasts.

Protein/Pathway AffectedEffect of Oxidative Stress (H₂O₂)Effect of Vitamin K1 TreatmentImplication for Cellular Signaling
Transcriptional Regulators Altered expressionProtection from H₂O₂-induced changes nih.govModulation of gene expression to promote cell survival.
Transporter Proteins Altered expressionProtection from H₂O₂-induced changes nih.govMaintenance of cellular transport functions.
Bax (Pro-apoptotic protein) Increased levelsReduction of Bax levels mdpi.comInhibition of apoptosis signaling pathway.
Cell Cycle Regulators (e.g., CARP-1) Increased expressionDecreased expression mdpi.comParticipation in cell cycle regulation and apoptosis.

Advanced Analytical Methodologies for Characterizing Vitamin K1 Hydroperoxide

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of vitamin K and its metabolites due to its high sensitivity and selectivity. bevital.no While direct studies detailing the LC-MS analysis of Vitamin K1 hydroperoxide are limited, the methodologies developed for the structurally similar and labile Vitamin K1 2,3-epoxide (K1O) provide a clear blueprint for its detection. nih.govresearchgate.net These methods are essential for separating the analyte from a complex biological matrix, which is crucial given the lipophilic nature of vitamin K compounds and interference from other lipids. restek.com

The process typically involves a liquid-liquid or solid-phase extraction (SPE) to isolate the vitamin K analogues from the sample matrix, such as human serum or plasma. mdpi.comresearchgate.net Chromatographic separation is achieved using reversed-phase columns, such as C18 or phenyl-hexyl phases, which are effective for hydrophobic molecules. restek.commdpi.com The use of ultra-high performance liquid chromatography (UPLC) can significantly shorten analysis times, making it suitable for high-throughput research. waters.com

Detection by tandem mass spectrometry, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for specific and sensitive quantification. bevital.nowaters.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, providing high specificity and reducing background noise. researchgate.net For instance, a method developed for Vitamin K1 and its epoxide achieved a lower limit of the measuring interval of 0.05 ng/mL in serum, demonstrating the sensitivity required for such analyses. waters.com Given that this compound is an intermediate in the formation of other oxidized products, similar LC-MS/MS approaches would be employed for its identification and quantification in research settings. researchgate.net

Table 1: Example of LC-MS/MS Parameters for Vitamin K Analogue Analysis This table presents typical parameters from published methods for Vitamin K1 and its metabolites, which would be adapted for this compound analysis.

ParameterSettingReference
Chromatography UPLC/HPLC mdpi.comwaters.com
Column Reversed-phase C18 or PFP mdpi.comwaters.com
Mobile Phase Gradient elution with methanol/water containing modifiers like formic acid or ammonium (B1175870) formate. nih.govmdpi.com
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) bevital.nowaters.com
MS Detection Tandem Mass Spectrometry (MS/MS) nih.govrestek.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) mdpi.comnih.gov
Lower Limit of Quantification (LLOQ) 0.05 - 0.16 µg/kg mdpi.com

Methodological Challenges Associated with Stability and Trace Analysis

The analysis of this compound is fraught with challenges, primarily stemming from its chemical instability and its presence at extremely low concentrations in biological systems. Hydroperoxides, in general, are known to be thermally labile and susceptible to degradation. nih.gov The stability issues are comparable to, if not greater than, those of Vitamin K1 2,3-epoxide, which is known to have a labile epoxide group requiring storage of samples at -80°C to prevent degradation. Factors such as pH, temperature, light exposure, and the presence of metal catalysts can accelerate the decomposition of such compounds. nih.govnih.gov

The transient nature of this compound, which can be formed during photooxygenation and subsequently rearrange into other products, makes its detection particularly difficult. researchgate.net This instability means that sample collection, extraction, and analysis must be performed under carefully controlled conditions to minimize analyte loss.

Furthermore, vitamin K and its metabolites circulate in the bloodstream at very low levels, necessitating highly sensitive analytical methods for trace analysis. bevital.noresearchgate.net The challenge is compounded by the lipophilic nature of the molecule, which leads to significant interference from other lipids in biological matrices. researchgate.net Overcoming this requires extensive sample clean-up procedures, which can be time-consuming and risk analyte degradation. researchgate.net The development of robust methods for trace analysis is critical for accurately studying the role of this compound in metabolic pathways. nih.gov

Utilization of Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful and indispensable tool for studying the kinetics, absorption, and metabolism of Vitamin K1. nih.govresearchgate.net This technique involves administering a form of Vitamin K1 labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). researchgate.netnih.goveurisotop.com Because the labeled compound is chemically identical to the endogenous molecule but has a different mass, it can be distinguished and traced using mass spectrometry (GC/MS or LC-MS). researchgate.neteurisotop.com

This approach allows researchers to follow the metabolic fate of an administered dose of Vitamin K1 and identify its various metabolites. mdpi.com By tracking the appearance of the isotopic label in different molecular species over time, a dynamic map of metabolic pathways can be constructed. eurisotop.com For example, studies have used deuterium- and ¹³C-labeled Vitamin K1 to measure its absorption rate and plasma clearance kinetics. researchgate.netnih.govopen.ac.uk

While these studies have primarily focused on major metabolites, the same principle is applied to identify transient intermediates like this compound. By administering labeled Vitamin K1 and analyzing samples at very short time intervals with highly sensitive mass spectrometry, it would be possible to detect the transient appearance of a labeled hydroperoxide intermediate. This provides definitive evidence of its formation in a specific metabolic or degradation pathway, distinguishing it from experimental noise and confirming its biochemical origin. eurisotop.com The use of stable isotopes is considered the gold standard for quantifying the flux through metabolic pathways. eurisotop.com

Table 2: Examples of Stable Isotopes Used in Vitamin K Metabolic Research

Isotope LabelLabeled CompoundAnalytical TechniqueResearch ApplicationReference(s)
Deuterium (D₄) ring-D₄ Vitamin K1GC/MS, LC-MS/MSMeasuring oral absorption nih.govopen.ac.uk
Carbon-13 (¹³C) methyl-¹³C Vitamin K1GC/MS, LC-MS/MSEstablishing plasma isotopic enrichment for kinetic studies researchgate.netnih.gov
Carbon-13 (¹³C₆) ¹³C₆-Vitamin K1UPLC-MS/MSUsed as an internal standard for accurate quantification waters.com

Spectroscopic Techniques for Structural Elucidation (Focus on the process of characterization, not basic properties)

Confirming the precise chemical structure of a labile intermediate like this compound requires a combination of advanced spectroscopic techniques. The process of structural elucidation moves beyond simple detection to provide definitive proof of molecular identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of protons and carbon atoms in the molecule. For this compound, ¹H NMR would be critical for identifying the unique signal from the hydroperoxide proton (-OOH). Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing researchers to piece together the molecular skeleton and pinpoint the exact location of the hydroperoxide group on the phytyl side chain or naphthoquinone ring. researchgate.netresearchgate.net NMR is also invaluable for determining the geometry and molecular mobility of the compound. mdpi.com

Mass Spectrometry (MS) provides the exact molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the addition of two oxygen atoms to the Vitamin K1 structure. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. ias.ac.in The specific fragmentation pattern serves as a molecular fingerprint and can reveal the location of the hydroperoxide group, as bonds adjacent to this functional group may cleave in a predictable manner.

Vibrational Spectroscopy , including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify specific functional groups. ias.ac.in The O-O stretch of the hydroperoxide group would produce a characteristic, albeit often weak, band in the IR or Raman spectrum, providing direct evidence of its presence. nih.gov

For highly unstable or transient species, Time-Resolved Spectroscopy may be employed. Techniques like pump-probe spectroscopy and nanosecond flash photolysis can characterize reactive intermediates with very short lifetimes, such as those formed during photoreactions of Vitamin K1. psu.edu These methods allow for the observation and characterization of species like diradicals, which could be precursors to or products of the hydroperoxide. psu.edu

Theoretical and Computational Investigations of Vitamin K1 Hydroperoxide Reactivity

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for investigating the intricate mechanisms of vitamin K-related enzymatic reactions at an atomic level. While direct simulation of the highly reactive Vitamin K1 hydroperoxide is complex, these methods have been applied to study related species and reactions, providing foundational insights.

MD simulations have been employed to explore the conformational plasticity and binding of various vitamin K forms to enzymes like vitamin K epoxide reductase (VKOR). mdpi.commdpi.com For instance, simulations of human VKORC1 embedded in a lipid bilayer help identify key amino acid residues involved in substrate binding and reduction. Such studies have analyzed the binding free energy and stability of different vitamin K states (epoxide, quinone, and hydroquinone) within the enzyme's active site. mdpi.com Although the hydroquinone (B1673460) state of Vitamin K1 has shown instability in some simulations, these models provide a framework for understanding how the enzyme environment accommodates reactive intermediates. mdpi.com

Combined QM/Molecular Mechanics (QM/MM) approaches have been used to study the ω-hydroxylation of the Vitamin K1 side chain by cytochrome P450 4F2, a related metabolic process. nih.gov In these studies, QM methods are used to calculate the energetics of the reaction (e.g., C-H bond activation), while MD simulations provide insights into how the protein's active site influences substrate positioning and favors a specific reaction site. nih.gov This combined approach has shown that while the intrinsic reactivity of a site might be lower (i.e., have a higher energy barrier), the enzyme's structure can make that site more accessible, ultimately determining the metabolic outcome. nih.gov These methodologies are directly applicable to studying the formation and reactivity of the hydroperoxide intermediate in the vitamin K-dependent carboxylase.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling provides crucial insights into the structure and energetics of fleeting reaction intermediates and transition states that are difficult to observe experimentally. The formation of this compound is a key step in the proposed mechanism for γ-glutamyl carboxylase, where it is believed to be the species that activates a glutamate (B1630785) residue for carboxylation. nih.govnih.govannualreviews.org

Theoretical studies using Density Functional Theory (DFT) have been performed on model molecules of Vitamin K1 to understand its conformational landscape. researchgate.net These calculations help determine the stable structures of the vitamin's side chain and its orientation relative to the naphthoquinone ring, which is essential for modeling its interaction with enzymes and oxygen. researchgate.net Quantum chemical methods have been used to generate reaction pathways, including transition states, for the mechanism of vitamin K carboxylase. researchgate.net Such models explore how the hydroquinone form of vitamin K is converted to the epoxide, involving an alkoxide or hydroperoxide intermediate that is sufficiently basic to abstract a proton from glutamate. annualreviews.orgresearchgate.net

QM calculations on truncated Vitamin K1 models have been used to compare the C-H activation energies at different potential sites of metabolism, providing quantitative data on the molecule's intrinsic reactivity. nih.gov These studies reveal the energy barriers for reactions like hydroxylation, which are analogous to the initial steps of hydroperoxide formation. nih.gov The data indicates that enzyme-substrate interactions play a determining role in reaction specificity. nih.gov

Reaction Site (Truncated VK1 Model)Calculated Energy Barrier (kJ/mol)
ω-site~6-25 kJ/mol higher than other sites
ω-1 siteLower than ω-site
Other potential sitesLower than ω-site

This table presents data on the calculated energy barriers for hydroxylation at different sites of a truncated Vitamin K1 model, as determined by QM calculations. nih.gov The results show that from a purely quantum mechanical perspective, the terminal (ω) position is less reactive than other sites. However, MD simulations indicate that the enzyme active site makes the ω-site more favorable for reaction. nih.gov

In Vitro Systems for Mechanistic Elucidation of Reactivity

The transient nature of this compound makes its direct study challenging, necessitating the use of specialized in vitro systems to probe its existence and reactivity. Seminal work in this area has utilized detergent-solubilized microsomal preparations from rat liver, which contain the necessary components for the vitamin K-dependent carboxylation and epoxidation reactions. nih.govnih.govpnas.org

A key piece of evidence for the hydroperoxide intermediate comes from inhibition studies within these systems. nih.govnih.govannualreviews.org The enzyme glutathione (B108866) peroxidase, which specifically reduces organic hydroperoxides, was shown to inhibit both the carboxylation of glutamate residues and the formation of Vitamin K1 2,3-epoxide. nih.govnih.gov Conversely, catalase, which only acts on hydrogen peroxide, had no effect on either reaction. nih.govnih.gov This strongly suggests that an organic hydroperoxide of vitamin K is a common intermediate for both processes. nih.govnih.gov

Further evidence was obtained using hydroperoxide analogs. In the absence of Vitamin K1 but in the presence of NADPH, tert-butyl hydroperoxide was found to drive a low level of carboxylation, acting as a weak substitute for the vitamin. nih.govpnas.org At lower concentrations, tert-butyl hydroperoxide acts as an apparent competitive inhibitor of both vitamin K-dependent carboxylation and epoxidation, suggesting it competes for the same active site as the proposed hydroperoxide intermediate. nih.govpnas.org These in vitro experiments demonstrated that the carboxylation driven by tert-butyl hydroperoxide does not require molecular oxygen, consistent with the hydroperoxide being the oxygenated species in the reaction sequence. pnas.org

Compound/ConditionEffect on CarboxylationEffect on EpoxidationImplied Role of VK1 Hydroperoxide
Glutathione PeroxidaseInhibitionInhibitionCommon intermediate for both reactions nih.govnih.gov
CatalaseNo EffectNo EffectIntermediate is an organic hydroperoxide, not H₂O₂ nih.govnih.gov
tert-Butyl Hydroperoxide (in absence of VK1)Weak StimulationN/ACan act as an analog of the intermediate pnas.org
tert-Butyl Hydroperoxide (in presence of VK1)Competitive InhibitionCompetitive InhibitionCompetes with the intermediate at the active site pnas.org
Anaerobic ConditionsInhibition (93%)N/AO₂ is required to form the intermediate from VK1 pnas.org

This table summarizes the findings from in vitro experiments using a solubilized rat liver microsomal system. The results collectively provide strong evidence for the role of this compound as a key intermediate in the coupled reactions of carboxylation and epoxidation. nih.govnih.govpnas.org

Emerging Research Directions and Unanswered Questions

Discovery and Characterization of Novel Enzymatic Pathways

Vitamin K1 hydroperoxide is hypothesized to be a key intermediate in the reaction catalyzed by γ-glutamyl carboxylase, where vitamin K hydroquinone (B1673460) is converted to vitamin K 2,3-epoxide. This process is essential for the post-translational modification of glutamate (B1630785) residues to γ-carboxyglutamate residues in various blood-clotting and bone metabolism proteins. Evidence suggests that a hydroperoxide of the vitamin is the common oxygenated intermediate for both the carboxylation and epoxidation reactions. nih.gov The inhibition of both reactions by glutathione (B108866) peroxidase, an enzyme that reduces organic hydroperoxides, further supports this hypothesis. nih.gov

Beyond this central role, emerging research aims to uncover other enzymatic pathways that may generate or interact with this compound. One area of interest is the cytochrome P450 (CYP) family of enzymes. Specifically, CYP4F2 is known to catalyze the ω-hydroxylation on the aliphatic side chain of Vitamin K1, which is a key step in its metabolism and catabolism. rsc.orgaatbio.com Understanding how or if a hydroperoxide intermediate is formed during such oxidative modifications is an active area of investigation.

Furthermore, enzymes like quinone oxidoreductases (NQO1 and NQO2) are responsible for reducing vitamin K to vitamin K hydroquinone, the precursor for the hydroperoxide. researchgate.net The interplay between these reductases and the subsequent oxygenation step is not fully understood. Unanswered questions remain regarding the potential for other enzymes to directly generate or metabolize this compound, potentially linking its formation to pathways outside of the canonical vitamin K cycle.

Key Enzymes in Vitamin K1 Metabolism

Enzyme Function Relevance to this compound
γ-glutamyl carboxylase Catalyzes the carboxylation of glutamate residues. Believed to utilize this compound as a key intermediate in the coupled epoxidation reaction. nih.gov
Vitamin K epoxide reductase (VKOR) Reduces Vitamin K epoxide back to Vitamin K quinone. Regenerates the substrate for reduction to hydroquinone, the precursor of the hydroperoxide. rsc.orgaatbio.com
Quinone Oxidoreductases (NQO1, NQO2) Catalyze the reduction of Vitamin K to Vitamin K hydroquinone. Produces the direct precursor needed for the formation of the hydroperoxide intermediate. researchgate.net

| Cytochrome P450 4F2 (CYP4F2) | Catalyzes ω-hydroxylation on the Vitamin K1 side chain. | Represents an alternative oxidative pathway where hydroperoxide intermediates could potentially be involved. aatbio.com |

Development of In Situ Probes for Real-Time Detection

A significant hurdle in studying this compound is its transient nature and low physiological concentration, which makes direct detection in a living system (in situ) exceptionally difficult. Currently, there are no probes specifically designed for this compound. This represents a major unanswered question and a critical direction for future research.

However, the broader field of lipid hydroperoxide detection offers promising avenues. Researchers have developed several fluorescent probes that can detect general lipid hydroperoxides within cellular membranes in real-time. These tools could potentially be adapted or serve as templates for creating sensors with specificity for the unique structure of this compound.

Examples of Existing Lipid Hydroperoxide Probes:

Liperfluo and Spy-LHP: These are fluorescent probes developed for the sensitive and selective imaging of lipid hydroperoxides in living cells. rsc.orgresearchgate.net Liperfluo, an advancement on Spy-LHP, offers improved solubility and sensitivity. rsc.orgresearchgate.net

OxiVision™ Sensors: These perylene-based probes exhibit a high degree of selectivity for lipid peroxides over other reactive oxygen species (ROS) and become intensely fluorescent in lipophilic environments like cell membranes upon reacting with hydroperoxides. aatbio.comthermofisher.com

BODIPY™ 581/591 C11: This hydrophobic reagent localizes to cell membranes and exhibits a ratiometric fluorescence shift upon oxidation by lipid hydroperoxides, allowing for a quantitative measure of lipid peroxidation. researchgate.net

Genetically Encoded Probes: Researchers have also developed genetically encoded ratiometric and reversible fluorescent indicators, such as rOHSer, for visualizing organic hydroperoxides in specific subcellular compartments. dojindo.com

The development of a specific probe for this compound would require designing a recognition moiety that can distinguish the hydroperoxy-phylloquinone structure from other lipid hydroperoxides. This remains a significant but crucial challenge for elucidating its precise biological actions.

Comprehensive Elucidation of its Precise Role in Physiological and Pathological Redox Networks

This compound, as a member of the hydroperoxide family, is intrinsically linked to cellular redox networks. The quinone structure of vitamin K allows it to participate in redox cycling, which can lead to the production of reactive oxygen species (ROS). researchgate.netnih.gov The formation of the hydroperoxide is an oxidative event, and its subsequent breakdown can contribute to either controlled signaling or pathological oxidative stress.

An emerging area of intense interest is the connection between vitamin K and ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid hydroperoxides. nih.gov Recent studies have identified Vitamin K1 as a potent inhibitor of ferroptosis, acting as an antioxidant to reduce lipid hydroperoxides within cell membranes. nih.gov The precise role of the this compound intermediate in this process is a key unanswered question. It may be a transient species that is rapidly neutralized, or its formation and reduction could be a key part of the antioxidant mechanism.

Understanding how the generation and detoxification of this compound are balanced is crucial. In healthy cells, its formation is tightly coupled to the carboxylation reaction. However, under conditions of oxidative stress or enzymatic dysregulation, it could potentially accumulate or participate in off-target reactions, contributing to cellular damage. Elucidating how this specific hydroperoxide interacts with other cellular antioxidants (e.g., glutathione, vitamin E) and redox-sensitive signaling pathways is a primary goal for future research.

Advanced Methodologies for Stereochemical and Regioisomeric Analysis

The chemical structure of this compound presents significant analytical challenges due to the potential for multiple isomers. The hydroperoxide group can theoretically form at different positions on the phytyl tail (regioisomers), and the carbon atom bearing the hydroperoxide group can be chiral, leading to different stereoisomers. For instance, one specific isomer has been identified as 2-((7R,11R,E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione.

Distinguishing between these closely related structures is critical, as different isomers may have vastly different biological activities and enzymatic specificities. Current analytical methods for vitamin K1 analysis provide a foundation for developing more advanced techniques for its hydroperoxide derivative.

Current and Future Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is a standard method for separating the cis and trans isomers of Vitamin K1 and its related compounds, like the trans-epoxy modification. thermofisher.comdojindo.com This technique, which relies on silica (B1680970) columns and nonpolar mobile phases, could be optimized to resolve different hydroperoxide isomers. thermofisher.com

Ultra-Performance Convergence Chromatography (UPC²): This technique uses compressed CO2 and can separate vitamin K1 isomers with greater speed and efficiency than traditional HPLC, making it a promising tool for analyzing unstable intermediates. researchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are essential for the structural confirmation and sensitive quantification of vitamin K1 and its metabolites. rsc.org Developing specific fragmentation analysis methods for this compound will be key to identifying its various isomeric forms in biological samples.

A major unanswered question is which specific regioisomers and stereoisomers of this compound are formed enzymatically versus non-enzymatically under oxidative stress. Developing robust analytical methods to separate and identify these isomers is a critical step toward understanding the compound's precise biological functions.

Q & A

Q. Basic Research Focus

  • Pre-use testing : Employ peroxide test strips or iodometric titration to confirm concentrations <10 ppm .
  • Storage : Under inert gas (argon/nitrogen) in airtight, light-resistant containers to prevent oxidation .
  • Disposal : Follow institutional guidelines for peroxide-forming chemicals, prioritizing neutralization before disposal .

What statistical approaches are suitable for analyzing correlations between this compound levels and oxidative stress biomarkers?

Q. Advanced Research Focus

  • Multivariate regression : To model interactions between hydroperoxide concentrations, antioxidants (e.g., vitamin E), and oxidative markers (e.g., lipid peroxides) .
  • Principal component analysis (PCA) : To reduce dimensionality in datasets with multiple biomarkers.
  • Power analysis : Ensure sample sizes are sufficient to detect clinically relevant effect sizes, minimizing Type II errors .

How can researchers differentiate between artifact formation and genuine this compound generation during sample preparation?

Q. Advanced Research Focus

  • Artifact controls : Process samples under anaerobic conditions and compare with ambient-air preparations.
  • Stabilization agents : Add chelators (e.g., EDTA) to inhibit metal-catalyzed oxidation .
  • Time-course experiments : Monitor peroxide accumulation during storage to identify artifact kinetics .

What analytical strategies validate the identity of this compound in complex matrices like plasma or tissue homogenates?

Q. Basic Research Focus

  • High-resolution MS : Confirm molecular formula via exact mass (e.g., m/z 509.33 for C31H46O4).
  • MS/MS fragmentation : Compare fragmentation patterns with synthetic standards.
  • Co-elution studies : Spike samples with authentic standards to verify chromatographic retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.